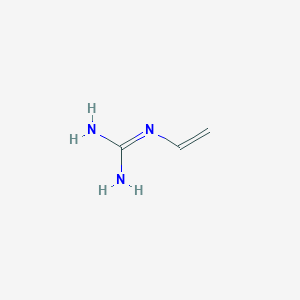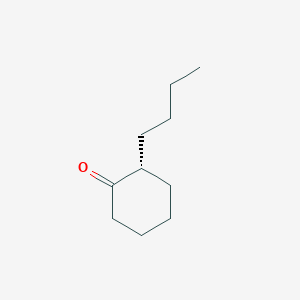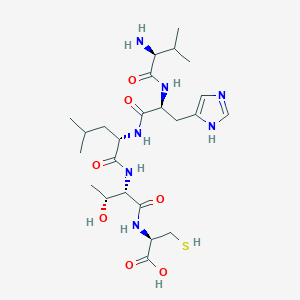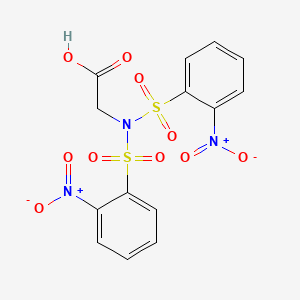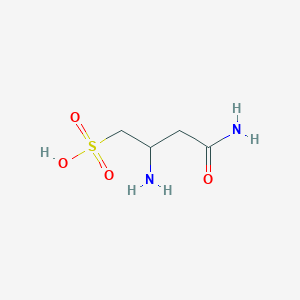
2,4-Diamino-4-oxobutane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-4-oxobutane-1-sulfonic acid is a chemical compound with the molecular formula C4H10N2O4S . It consists of 10 hydrogen atoms, 4 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-4-oxobutane-1-sulfonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of sulfonation reactions where a butane derivative is treated with sulfonating agents to introduce the sulfonic acid group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-4-oxobutane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted amino compounds. These products are often used as intermediates in further chemical synthesis.
Applications De Recherche Scientifique
2,4-Diamino-4-oxobutane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-4-oxobutane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diaminobutyric acid: This compound shares a similar structure but lacks the sulfonic acid group.
1-Butanesulfonic acid, 2,4-diamino-4-oxo-: This is another name for 2,4-Diamino-4-oxobutane-1-sulfonic acid.
Uniqueness
The presence of both amino and sulfonic acid groups in this compound makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
138892-81-6 |
|---|---|
Formule moléculaire |
C4H10N2O4S |
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
2,4-diamino-4-oxobutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10N2O4S/c5-3(1-4(6)7)2-11(8,9)10/h3H,1-2,5H2,(H2,6,7)(H,8,9,10) |
Clé InChI |
ASIWNSSMBSJSJN-UHFFFAOYSA-N |
SMILES canonique |
C(C(CS(=O)(=O)O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
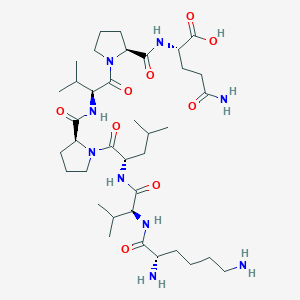
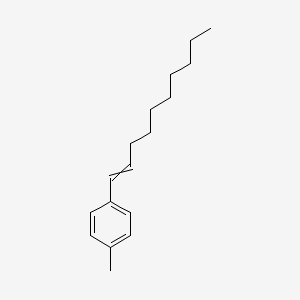
![1,1'-[(1-Hydroxyethyl)azanediyl]di(propan-2-ol)](/img/structure/B14261214.png)
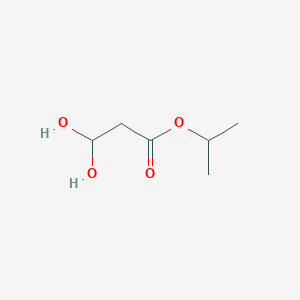
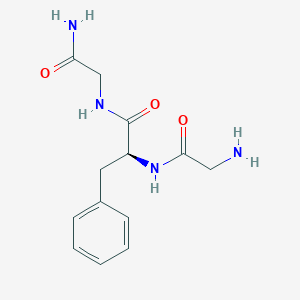
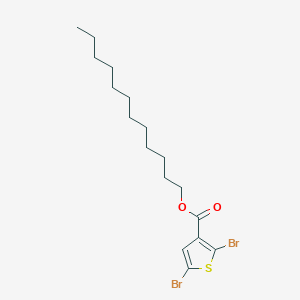
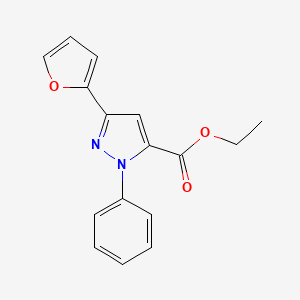
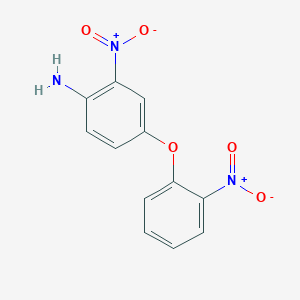
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
